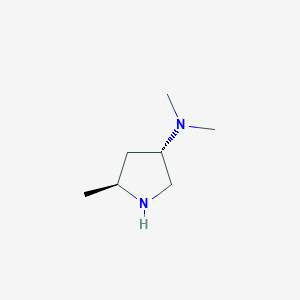
n-Methyl-1,3-oxazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1,3-oxazol-2-amine hydrochloride typically involves the reaction of oxazole derivatives with methanamine in the presence of hydrochloric acid. One common method includes the use of oxazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with methanamine to form Oxazol-2-yl-methanamine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-1,3-oxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazole-2-carboxylic acid, oxazoline derivatives, and various substituted oxazole compounds .
Applications De Recherche Scientifique
n-Methyl-1,3-oxazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Methyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as a ligand, binding to receptor sites and influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxazole-2-carboxylic acid
- Oxazoline derivatives
- Benzoxazole derivatives
Uniqueness
n-Methyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other oxazole derivatives, it has a higher potential for forming stable complexes with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C4H7ClN2O |
|---|---|
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
N-methyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H |
Clé InChI |
JBQKOQBGTZEXRF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-bromo-4-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B8717021.png)


![tert-butyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8717042.png)


![[(2-Phenylethyl)amino]acetonitrile](/img/structure/B8717064.png)

![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)




